Cas no 1269430-33-2 (1-(3-chloro-2-pyridyl)ethanol)

1-(3-Chloro-2-pyridyl)ethanol is a versatile intermediate in organic synthesis, particularly valued for its role in the production of agrochemicals and pharmaceuticals. The compound features a chloropyridyl moiety and a hydroxyl group, enabling selective functionalization for further derivatization. Its structural properties make it useful in constructing complex molecules, including active ingredients for crop protection agents. The presence of the chloro substituent enhances reactivity in cross-coupling reactions, while the ethanol group allows for straightforward modifications via esterification or oxidation. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its utility in fine chemical synthesis underscores its importance in industrial and research settings.
1-(3-chloro-2-pyridyl)ethanol structure
1-(3-chloro-2-pyridyl)ethanol structure
Product Name:1-(3-chloro-2-pyridyl)ethanol
CAS No:1269430-33-2
MF:C7H8ClNO
MW:157.597520828247
MDL:MFCD26403488
CID:2120058
PubChem ID:67060799
Update Time:2025-05-25

1-(3-chloro-2-pyridyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloropyridin-2-yl)ethanol
    • GWGFQCVQIVYJJS-UHFFFAOYSA-N
    • 1-(3-chloropyridin-2-yl)ethan-1-ol
    • 2-Pyridinemethanol, 3-chloro-?-methyl-
    • 2-Pyridinemethanol, 3-chloro-alpha-methyl-
    • 1-(3-chloro-2-pyridyl)ethanol
    • CS-0183948
    • MFCD26403488
    • SCHEMBL1514943
    • 1269430-33-2
    • AS-78180
    • PB40183
    • DA-13066
    • P19330
    • MDL: MFCD26403488
    • Inchi: 1S/C7H8ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3
    • InChI Key: GWGFQCVQIVYJJS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CN=C1C(C)O

Computed Properties

  • Exact Mass: 157.0294416g/mol
  • Monoisotopic Mass: 157.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1
  • XLogP3: 1

1-(3-chloro-2-pyridyl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98036-100mg
1-(3-chloro-2-pyridyl)ethanol
1269430-33-2 97%
100mg
¥192.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98036-250mg
1-(3-chloro-2-pyridyl)ethanol
1269430-33-2 97%
250mg
¥258.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98036-500mg
1-(3-chloro-2-pyridyl)ethanol
1269430-33-2 97%
500mg
¥435.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98036-1g
1-(3-chloro-2-pyridyl)ethanol
1269430-33-2 97%
1g
¥640.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98036-5g
1-(3-chloro-2-pyridyl)ethanol
1269430-33-2 97%
5g
¥1920.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98036-10g
1-(3-chloro-2-pyridyl)ethanol
1269430-33-2 97%
10g
¥3207.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98036-25g
1-(3-chloro-2-pyridyl)ethanol
1269430-33-2 97%
25g
¥6415.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB98036-50g
1-(3-chloro-2-pyridyl)ethanol
1269430-33-2 97%
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¥10263.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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Chemenu
CM326972-1g
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1269430-33-2 95%+
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$115 2022-06-13

1-(3-chloro-2-pyridyl)ethanol Suppliers

Amadis Chemical Company Limited
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(CAS:1269430-33-2)1-(3-chloro-2-pyridyl)ethanol
Order Number:A1048242
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:26
Price ($):810.0
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Additional information on 1-(3-chloro-2-pyridyl)ethanol

Introduction to 1-(3-chloro-2-pyridyl)ethanol (CAS No. 1269430-33-2)

1-(3-chloro-2-pyridyl)ethanol, a compound with the chemical formula C₆H₇ClNO, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound, identified by its CAS number 1269430-33-2, is characterized by a pyridine ring substituted with a chloro group at the 3-position and an ethanol moiety at the 1-position. The presence of these functional groups imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The pyridine core is a heterocyclic aromatic ring that is widely recognized for its role in numerous biologically active compounds. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a preferred scaffold in drug design. In particular, the 3-chloro substitution on the pyridine ring enhances its electronic properties, influencing its reactivity and binding affinity. This modification is often employed to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The ethanol side chain in 1-(3-chloro-2-pyridyl)ethanol introduces a polar hydroxyl group, which can participate in hydrogen bonding interactions. This feature is particularly useful in designing molecules that require specific solubility profiles or need to interact with hydrophilic biological targets. The combination of the chloro-substituted pyridine ring and the ethanol moiety makes this compound a versatile building block for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 1-(3-chloro-2-pyridyl)ethanol as a lead compound. Studies have demonstrated that its structural features can be leveraged to develop novel inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The chloro group on the pyridine ring has been shown to enhance binding affinity to certain enzymes and receptors, while the ethanol moiety provides flexibility for optimal binding orientation.

In the realm of oncology research, 1-(3-chloro-2-pyridyl)ethanol has been investigated as a potential scaffold for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer development. By modifying the structure of 1-(3-chloro-2-pyridyl)ethanol, researchers have synthesized derivatives that exhibit potent inhibitory activity against specific kinases. These derivatives have shown promise in preclinical studies, demonstrating efficacy in reducing tumor growth and metastasis.

Moreover, the compound has been explored in the context of anti-inflammatory therapies. Inflammatory processes are closely linked to various chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. The pyridine derivative has been found to interact with inflammatory mediators and modulate immune responses. Initial studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

The synthesis of 1-(3-chloro-2-pyridyl)ethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by alcohol functionalization. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency. These methods not only improve yield but also minimize unwanted byproducts, ensuring a cleaner final product.

The pharmacological profile of 1-(3-chloro-2-pyridyl)ethanol has been extensively studied in vitro and in vivo. Pharmacokinetic studies have revealed that the compound exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration. Additionally, preliminary toxicology studies indicate that it is well-tolerated at therapeutic doses, although further investigations are needed to fully assess its safety profile.

The growing interest in this compound underscores its significance as a pharmacological building block. Researchers continue to explore its potential applications in drug discovery, leveraging its unique structural features to develop novel therapeutics. As our understanding of biological mechanisms advances, compounds like 1-(3-chloro-2-pyridyl)ethanol will undoubtedly play a crucial role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1269430-33-2)1-(3-chloro-2-pyridyl)ethanol
A1048242
Purity:99%
Quantity:5g
Price ($):810.0
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